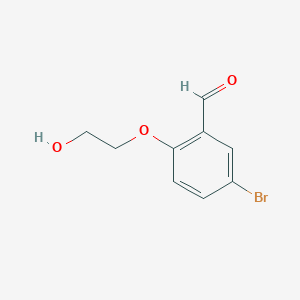

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Derivatives

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde can be synthesized through various methods, often involving the bromination of substituted benzaldehydes followed by functional group modifications. Its unique structure allows it to serve as a versatile building block in organic synthesis.

Medicinal Chemistry

Antioxidant Activity : Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Antimicrobial Properties : Research indicates that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes.

Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as diabetes and cancer. For instance, it may act as an inhibitor of certain kinases involved in cancer cell proliferation.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactions include:

- Condensation Reactions : It can undergo condensation with amines to form imines, which are valuable intermediates in organic synthesis.

- Stille Coupling : This compound can be employed in Stille coupling reactions to synthesize biaryl compounds, which are significant in pharmaceuticals and materials science.

Materials Science

The compound's unique chemical structure allows it to be used in the development of novel materials, including polymers and coatings with specific functional properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) cells, with an IC50 value of approximately 2.93 µM. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against several bacterial strains. The results demonstrated that it effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

化学反応の分析

Structural Analogy: 5-Bromo-2-hydroxybenzaldehyde

The closest structural relative in the search results is 5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1), which shares a bromine substituent at position 5 and a hydroxyl group at position 2 . While this lacks the ethoxy group, its reactivity can inform potential transformations of the target compound.

Key reactions involving 5-Bromo-2-hydroxybenzaldehyde :

-

Hydrazone formation : Reacts with hydrazine derivatives (e.g., 4-phenylsemicarbazide) to form Schiff bases under mild conditions .

-

Sandmeyer reaction : Used in diazotization reactions to introduce substituents (e.g., chlorination, bromination) .

-

Metal complexation : Forms complexes with transition metals, though no coordination with Ca(II) was observed in one study .

Reactions Involving Bromination and Functional Group Transformations

From source , a synthetic route for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid includes:

-

Bromination : Using NBS (N-bromosuccinimide) under controlled temperatures (0–10°C) to introduce bromine at specific positions .

-

Diazotization : Conversion of aromatic amines to diazonium salts for subsequent substitution (e.g., chlorination) .

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, THF, 0–10°C | Selective bromination |

| Diazotization/Sandmeyer | NaNO₂, HCl, CuCl | Substitution (e.g., Cl insertion) |

Research Gaps

-

Ethoxy group transformations (e.g., ether cleavage, oxidation).

-

Hydroxy group reactions (e.g., esterification, acetylation).

-

Bromine substitution via nucleophilic aromatic substitution.

特性

分子式 |

C9H9BrO3 |

|---|---|

分子量 |

245.07 g/mol |

IUPAC名 |

5-bromo-2-(2-hydroxyethoxy)benzaldehyde |

InChI |

InChI=1S/C9H9BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2 |

InChIキー |

PTOSJUVHPNTUSL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Br)C=O)OCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。